(环己基)甲基溴化锌

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

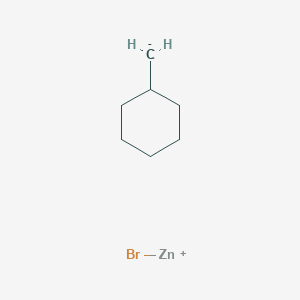

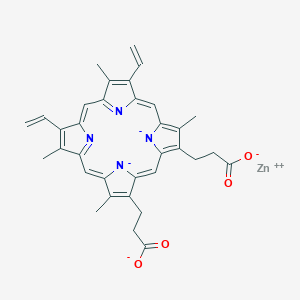

(Cyclohexyl)methylzinc bromide is a type of organozinc compound that is used in various organic synthesis reactions. It is related to other organozinc reagents, such as bromomethylzinc bromide, which are known for their ability to participate in carbometallation reactions and cyclization processes to form cyclic compounds.

Synthesis Analysis

The synthesis of related organozinc compounds involves the reaction of zinc metal with organic bromides. For instance, bromomethylzinc bromide can be prepared from zinc and methylene bromide in tetrahydrofuran, which is an inexpensive alternative to the traditional Simmons-Smith procedure . Although the synthesis of (Cyclohexyl)methylzinc bromide is not directly described in the provided papers, it can be inferred that a similar approach could be used, starting with a bromocyclohexyl precursor.

Molecular Structure Analysis

The molecular structure of compounds related to (Cyclohexyl)methylzinc bromide can be complex. For example, the structure of methyl 1-(1-aryl-3-cyclohexylamino)-3-oxo-2-cyanopropyl)cyclohexylcarboxylates, which are reaction products involving cyclohexyl groups, was determined by XRD analysis . This suggests that XRD could also be used to analyze the structure of (Cyclohexyl)methylzinc bromide.

Chemical Reactions Analysis

Organozinc compounds are versatile reagents in organic synthesis. They can undergo allylmetalation reactions with alkenes to form carbometallation products, which can then be cyclized to form cyclic structures such as 4-methylenecyclopentenes . Similarly, (Cyclohexyl)methylzinc bromide could be expected to participate in addition reactions with various electrophiles, followed by cyclization to form cyclohexyl-containing heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of (Cyclohexyl)methylzinc bromide can be deduced from related compounds. Organozinc reagents are generally sensitive to air and moisture, requiring careful handling under inert conditions. The reactivity of these compounds can be influenced by the concentration of the organozinc solution, as seen in the synthesis of 4-methylenecyclopentenes, where a higher concentration leads to more efficient reactions . The solubility of these reagents in common organic solvents like tetrahydrofuran is also an important property that facilitates their use in synthesis .

科学研究应用

立体选择性合成

(环己基)甲基溴化锌用于高度功能化化合物的立体选择性合成。例如,横松等人(2003 年)证明了它在以立体和区域选择性方式将二氟-亚甲基膦酸酯单元引入环状阵列中的烯丙基位置中的用途,突出了其在复杂有机分子合成中的重要性 (横松、加藤、佐久间和涩谷,2003 年)。

环境应用

对广泛使用但对环境有害的熏蒸剂溴甲烷的替代品的研究非常重要。施耐德等人(2003 年)讨论了美国农业部农业研究局为寻找溴甲烷用于病虫害控制的替代品所做的努力,这表明影响溴化合物使用的更广泛的环境和监管背景 (施耐德、罗斯科普夫、利施、切莱米、布尔和马佐拉,2003 年)。

催化和材料科学

溴化合物在催化和材料科学中也至关重要。例如,Bratlie 等人(2007 年)对铂纳米颗粒形状对苯加氢选择性的影响的研究表明,溴离子在确定纳米颗粒的催化选择性方面起着至关重要的作用,影响着各种化学产品的生产 (Bratlie、Lee、Komvopoulos、Yang 和 Somorjai,2007 年)。

先进化学合成技术

王和高(2012 年)研究的机械研磨促进的无溶剂溴化反应,使用溴化钠和氧酮,展示了溴化合物在促进绿色化学方法中的多功能性。该技术能够对各种有机化合物进行有效的溴化,突出了溴基方法在不使用溶剂的情况下在合成中的适应性 (王和高,2012 年)。

安全和危害

“(Cyclohexyl)methylzinc bromide” should be handled with care. It is advisable to avoid heat, sparks, open flames, and hot surfaces. Protective gloves, clothing, and eye/face protection should be worn when handling this compound. In case of fire, CO2, dry chemical, or foam can be used for extinction .

未来方向

作用机制

Target of Action

(Cyclohexyl)methylzinc bromide is primarily used as a methylating agent in organic synthesis . Its primary targets are organic substrates that require methylation, a process that involves the addition of a methyl group to the substrate .

Mode of Action

The compound interacts with its targets through a process known as C-alkylation . This process involves the formation of a carbon-carbon bond between the carbon of the substrate and that of the alkylating agent through the substitution of an atom on the carbon site .

Biochemical Pathways

It is known that the compound plays a role in the methylation of organic substrates . Methylation is a crucial process in organic synthesis and can influence various biochemical pathways.

Result of Action

The molecular effect of (Cyclohexyl)methylzinc bromide’s action is the methylation of the target substrate This can result in the formation of new organic compounds

Action Environment

The action of (Cyclohexyl)methylzinc bromide can be influenced by various environmental factors. For instance, the presence of transition metal complexes as catalysts and phosphine ligands can affect the yield of the methylated products . Additionally, the compound should be stored at a temperature of 2-8°C to maintain its stability .

属性

IUPAC Name |

bromozinc(1+);methanidylcyclohexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13.BrH.Zn/c1-7-5-3-2-4-6-7;;/h7H,1-6H2;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCALMUTSZRVSS-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1CCCCC1.[Zn+]Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrZn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Cyclohexyl)methylzinc bromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B151254.png)

![tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate](/img/structure/B151275.png)

![2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide](/img/structure/B151278.png)